molecular formula C13H17ClN2O B1399435 1-(3-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethan-1-one CAS No. 1316219-83-6

1-(3-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1399435
CAS No.: 1316219-83-6
M. Wt: 252.74 g/mol
InChI Key: XDENLMQRUPAWPC-UHFFFAOYSA-N
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Description

1-(3-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C14H18ClN2O and a molecular weight of 265.76 g/mol. Its structure features a piperidine ring, a common motif in medicinal chemistry, which is substituted at the 1-position with an acetyl group and at the 3-position with a (2-chloropyridin-4-yl)methyl group. This specific molecular architecture, combining a chlorinated pyridine and a piperidine, suggests its potential utility as a key synthetic intermediate or a building block in organic and medicinal chemistry research. Compounds with similar structural features, such as piperidine rings linked to chloropyridine groups, are frequently investigated in pharmaceutical research for their binding affinity to neurological targets. For instance, research on related compounds has shown high affinity and selectivity for the 5-HT1A receptor, a target for developing treatments for depression and Parkinson's disease . The presence of the chloropyridine moiety also makes it a potential candidate for further chemical modifications, such as metal-catalyzed cross-coupling reactions, which are widely used to create diverse compound libraries for drug discovery. This product is intended for research purposes only in a controlled laboratory setting and is not approved for use in humans or animals.

Properties

IUPAC Name

1-[3-[(2-chloropyridin-4-yl)methyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10(17)16-6-2-3-12(9-16)7-11-4-5-15-13(14)8-11/h4-5,8,12H,2-3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDENLMQRUPAWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Procedure Example for N-Acetylation

  • Dissolve the secondary amine (piperidine derivative) in dichloromethane (DCM).
  • Cool the solution in an ice bath to maintain low temperature.
  • Add 2-chloroacetyl chloride dropwise (typically 0.5 equivalents) to the stirred solution.
  • Stir the reaction mixture on the ice bath for about 1 hour.
  • Quench the reaction by washing with water and saturated brine.
  • Dry the organic layer over sodium sulfate and filter.
  • Evaporate the solvent under reduced pressure to isolate the product.

This procedure yields the N-acetylated product with high efficiency and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield / Notes
Piperidine synthesis Various (e.g., reductive amination) Ambient to reflux Hours to days Purified by recrystallization in ethanol or other solvents
Introduction of chloropyridinylmethyl group Reaction with chloropyridinylmethyl halide Ambient to reflux Variable Requires control to avoid side reactions
N-Acetylation 2-Chloroacetyl chloride, DCM 0 °C (ice bath) 1 hour High yield; workup includes aqueous washes and drying

Notes on Purification and Characterization

  • Recrystallization is the preferred method for purification of intermediates and final products, commonly using ethanol or ethanol-ethyl acetate mixtures to achieve high purity crystals.
  • Characterization typically includes NMR, IR, and crystallographic analysis to confirm the conformation and substitution pattern on the piperidine ring.
  • The piperidine ring often adopts a chair conformation in the crystalline state, which is important for the biological activity of the compound.

Summary of Key Research Findings

  • The acetylation step using 2-chloroacetyl chloride in dichloromethane at low temperature is a reliable method for obtaining the ethanone moiety on the piperidine nitrogen.
  • Piperidine derivatives can be effectively synthesized and purified using a variety of solvents, with recrystallization playing a crucial role in obtaining pure compounds with defined conformations.
  • The incorporation of the chloropyridinylmethyl substituent requires careful selection of electrophilic reagents and reaction conditions to maximize yield and minimize side products.

This comprehensive overview synthesizes diverse research insights into the preparation of this compound, highlighting practical synthetic routes, reaction conditions, and purification techniques essential for researchers aiming to prepare this compound efficiently and with high purity.

Chemical Reactions Analysis

1-(3-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure optimal reaction rates and selectivity.

Scientific Research Applications

1-(3-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

    Industrial Applications: It is utilized in the development of agrochemicals and other industrial products due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 1-(3-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substituents : The 2-chloropyridine group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, similar to 2-chlorophenyl analogs .
  • Piperidine Modifications : Hydroxylation (e.g., 4-hydroxypiperidine in ) improves solubility but may reduce membrane permeability.
  • Heterocyclic Additions : Pyrimidine or pyridine moieties (e.g., ) introduce hydrogen-bonding capabilities, critical for target specificity.

Physicochemical Comparison :

  • Melting Points : Piperidine-acetyl derivatives typically melt between 80–100°C (e.g., 82–83°C for compound 4a in ).
  • Solubility : Chlorine and pyridine groups may reduce aqueous solubility compared to hydroxylated analogs (e.g., ).

Biological Activity

1-(3-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethan-1-one, a compound with the molecular formula C13H17ClN2O, is notable for its potential biological activities. This compound features a piperidine ring and a 2-chloropyridin-4-ylmethyl group, which contribute to its interaction with various biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate the activity of these targets, leading to various pharmacological effects. The exact mechanisms are still under investigation, but initial studies suggest that it may act as an agonist or antagonist at certain receptor sites.

Biological Activities

Pharmacological Properties

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial properties. For instance, derivatives of piperidine have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : Compounds featuring piperidine moieties have been evaluated for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease. These activities are significant in the context of treating conditions such as Alzheimer's disease and urinary tract infections .
  • Cancer Therapeutics : The potential of this compound in cancer therapy is being explored. Piperidine derivatives have been associated with cytotoxic effects against various cancer cell lines, suggesting a possible role in chemotherapy .

Table 1: Summary of Biological Activities

Activity TypeTarget/OrganismObserved EffectReference
AntibacterialSalmonella typhiModerate to strong activity
Enzyme InhibitionAcetylcholinesteraseSignificant inhibition
CytotoxicityHuman cancer cell linesVariable cytotoxic effects

Detailed Research Findings

  • Enzyme Inhibition Studies : A study on related compounds demonstrated strong inhibitory activity against urease, with some derivatives showing IC50 values as low as 2.14 μM, indicating their potential in treating conditions related to urea metabolism .
  • Antimicrobial Screening : In a series of synthesized piperidine derivatives, several compounds exhibited strong antibacterial properties against multiple bacterial strains, highlighting the importance of structural modifications in enhancing biological activity .
  • Cytotoxicity Assessments : Research has shown that piperidine derivatives can induce apoptosis in cancer cells, suggesting that modifications to the piperidine structure can lead to increased therapeutic efficacy in oncology .

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(3-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethan-1-one, and how can reaction conditions be optimized?

A1. The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the 2-chloropyridine-4-methyl precursor via nucleophilic substitution or coupling reactions.
  • Step 2: Functionalization of the piperidine ring, often through reductive amination or alkylation, followed by acetylation to introduce the ethanone moiety.
  • Optimization Parameters:
    • Temperature: 60–80°C for coupling steps to balance reactivity and side-product formation.
    • Solvents: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .
    • Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
  • Analytical Validation: HPLC (≥95% purity) and LC-MS for intermediate characterization .

Q. Q2. How can researchers confirm the structural integrity of this compound?

A2. Use advanced spectroscopic and crystallographic methods:

  • NMR: ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., δ ~2.5 ppm for piperidine CH₂ groups; δ ~8.3 ppm for pyridine protons) .
  • X-ray Crystallography: Resolve spatial arrangements of the chloropyridine and piperidine groups .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (C₁₃H₁₆ClN₂O; theoretical MW: 266.09 g/mol) .

Advanced Research Questions

Q. Q3. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives of this compound?

A3. Focus on modular substitutions and bioactivity assays:

  • Key Modifications:
    • Piperidine Ring: Replace with azepane or morpholine to alter lipophilicity .
    • Chloropyridine Group: Substitute with fluoropyridine or methylpyrimidine to modulate electronic effects .
  • Assays:
    • Enzyme Inhibition: IC₅₀ determination using kinetic assays (e.g., fluorescence-based kinase profiling) .
    • Cellular Uptake: Radiolabeled analogs (³H or ¹⁴C) to study permeability .

Q. Table 1: Representative SAR Findings for Analogous Compounds

Modification SiteStructural ChangeObserved EffectReference
Piperidine RingMorpholine substitutionImproved aqueous solubility
ChloropyridineFluorine substitutionEnhanced receptor binding affinity
Ethanone GroupTrifluoroethyl replacementIncreased metabolic stability

Q. Q4. How can researchers resolve contradictions in biological activity data across studies?

A4. Address variability through systematic validation:

  • Source of Contradictions:
    • Purity discrepancies (e.g., residual solvents affecting assays) .
    • Cell line-specific responses (e.g., HEK293 vs. HeLa cytotoxicity profiles) .
  • Resolution Methods:
    • Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple replicates.
    • Orthogonal Assays: Confirm receptor binding via SPR and functional activity via calcium flux assays .

Q. Q5. What methodologies are recommended for studying in vivo pharmacokinetics?

A5. Key approaches include:

  • ADME Profiling:
    • Absorption: Caco-2 cell monolayers to predict intestinal permeability .
    • Metabolism: Liver microsomal stability assays (e.g., t₁/₂ > 60 min suggests suitability for oral dosing) .
  • In Vivo Models:
    • Rodent PK studies with LC-MS/MS quantification (e.g., plasma concentration-time curves) .

Safety and Handling

Q. Q6. What safety protocols are critical for handling this compound?

A6. Adhere to hazard mitigation practices:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Emergency Procedures:
    • Skin Contact: Immediate rinsing with water (15+ minutes) .
    • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethan-1-one
Reactant of Route 2
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1-(3-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethan-1-one

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